2-(2,5-Dichlorophenoxy)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,5-dichlorophenoxy)ethanol . The InChI code is 1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 58-59°C .Scientific Research Applications
Environmental Toxicity and Impact
2-(2,5-Dichlorophenoxy)ethan-1-ol and related chlorophenols have been extensively studied for their environmental toxicity, persistence, and impact on human health and ecosystems. Chlorophenols, including 2-(2,5-Dichlorophenoxy)ethan-1-ol derivatives, are recognized for their role as precursors to more toxic and persistent environmental pollutants, such as dioxins, which arise through various chemical and thermal processes. These compounds exhibit moderate to high toxicity to aquatic and terrestrial life, demonstrating the significance of understanding their behavior in the environment to mitigate adverse effects (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
Biodegradation presents a critical avenue for mitigating the environmental persistence of chlorophenols. Studies highlight the role of microbial communities in transforming DDT, a structurally related compound, through processes that can also apply to 2-(2,5-Dichlorophenoxy)ethan-1-ol degradation. These microbial actions, encompassing dechlorination and ring cleavage, signify the potential for bioremediation strategies to reduce concentrations in contaminated soils and waters. Understanding these microbial pathways is essential for designing effective environmental remediation strategies that address the persistence of chlorophenols and related compounds (Foght et al., 2001).
Health Implications and Exposure Risks
Exposure to chlorophenols and their by-products, such as dioxins, poses significant health risks, including endocrine disruption, reproductive toxicity, and cancer. The transformation of chlorophenols under environmental conditions can lead to the formation of highly toxic dioxins, underscoring the importance of controlling exposures and understanding the health implications of these compounds. Research on the mechanisms of toxicity and the health effects of chlorophenol exposure, including that of 2-(2,5-Dichlorophenoxy)ethan-1-ol and its derivatives, is crucial for developing safety guidelines and protective measures for human health (Beard, 2006).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWAGDUBVWQRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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